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Compound of Interest

Compound Name: 4-Ethenyl-2-fluorophenol

Cat. No.: B15286730

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for the
compound 4-ethenyl-2-fluorophenol, also known as 2-fluoro-4-vinylphenol. This guide is
intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis. Due to the limited availability of directly published experimental data for
this specific molecule, this guide presents predicted spectroscopic values and references data
from closely related analogs to provide a robust analytical profile.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-ethenyl-2-fluorophenol. These predictions are
based on established spectroscopic principles and data from analogous compounds such as 4-
vinylphenol, 4-fluorophenol, and 2-ethyl-4-fluorophenol.

Table 1: Predicted *"H NMR Spectral Data
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Predicted Chemical ) o Predicted Coupling
Proton ] Predicted Multiplicity ]
Shift (ppm) Constant (J) in Hz
) Doublet of doublets
Ar-H (adjacent to OH) 6.9-7.1 ~8-9, ~2-3
(dd)
Ar-H (adjacent to
) 71-73 Doublet (d) ~8-9
vinyl)
Ar-H (between F and
] 72-74 Doublet (d) ~1-2
vinyl)
) Doublet of doublets
-CH=CH: (a-vinyl) 6.6 - 6.8 ~17-18, ~10-11
(dd)
=CH2 (B-vinyl, trans) 5.6-5.8 Doublet (d) ~17-18
=CH2z (B-vinyl, cis) 52-54 Doublet (d) ~10-11
-OH 45-55 Broad singlet (s) -

Solvent: CDCls. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted **C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)
C-OH 150 - 155 (d, JC-F = 240-250 Hz)
C-F 152 - 156 (d, JC-F = 10-15 Hz)
C-vinyl 130 - 135

CH-vinyl 135 - 140

CHz-vinyl 114 -118

Ar-C (adjacent to OH) 115-120 (d, JC-F = 2-4 Hz)
Ar-C (adjacent to vinyl) 125 -130 (d, JC-F =5-7 Hz)
Ar-C (between F and vinyl) 118 - 123 (d, JC-F = 20-25 Hz)

Solvent: CDClIs. Chemical shifts are referenced to TMS (0 ppm).
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Table 3: Predicted Infrared (IR) Spectroscopy Data

Predicted Wavenumber

Functional Group Intensity
(cm~)

O-H stretch (phenol) 3200 - 3600 Strong, broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (vinyl) 3010 - 3090 Medium

C=C stretch (aromatic) 1500 - 1600 Medium-Strong

C=C stretch (vinyl) 1620 - 1640 Medium

C-O stretch (phenol) 1200 - 1260 Strong

C-F stretch (aromatic) 1100 - 1250 Strong

=C-H bend (vinyl) 910 - 990 Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Fragment Predicted m/z Relative Intensity
[M]* 138 High
[M-CH=CHz]* 111 Medium

[M-COJ* 110 Medium
[M-CHOJ* 109 High

lonization method: Electron lonization (EI).

Experimental Protocols

While specific experimental data for 4-ethenyl-2-fluorophenol is not readily available in the

cited literature, the following are detailed, generalized methodologies for obtaining the

spectroscopic data presented. These protocols are standard in organic chemistry research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

'H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR
spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and acquisition of 16-32 scans.

13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A
proton-decoupled pulse sequence is used. Typical parameters include a 45-degree pulse
angle, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film
can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a range of 4000 to 400 cm~1. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe
or through a gas chromatograph (GC-MS) for volatile compounds.

lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer
to obtain the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of a target compound like 4-ethenyl-2-fluorophenol.
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General workflow for synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of
4-ethenyl-2-fluorophenol. Researchers are encouraged to use this information as a reference
for the identification and characterization of this compound in their work.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethenyl-2-fluorophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15286730#4-ethenyl-2-fluorophenol-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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